REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:12])[CH2:9][C:10]#[N:11])=[CH:4][CH:3]=1.[S:13]1CC(O)S[CH2:15][CH:14]1O.C(NCC)C>C(O)C>[NH2:11][C:10]1[S:13][CH:14]=[CH:15][C:9]=1[C:8]([C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=1)=[O:12]
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CC#N)=O
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
S1C(CSC(C1)O)O
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
were charged in a sealed tube
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Type
|
CUSTOM
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Details
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was then placed in a fridge (about 4° C.) for the night
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Type
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FILTRATION
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Details
|
the product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=CC1C(=O)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.41 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |